Donepezil N-oxide

Description

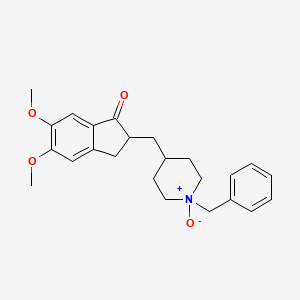

Structure

3D Structure

Properties

IUPAC Name |

2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29NO4/c1-28-22-14-19-13-20(24(26)21(19)15-23(22)29-2)12-17-8-10-25(27,11-9-17)16-18-6-4-3-5-7-18/h3-7,14-15,17,20H,8-13,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPRYHONRUINMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CC[N+](CC3)(CC4=CC=CC=C4)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458179 | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-84-5, 147427-77-8, 147427-78-9 | |

| Record name | Donepezil N-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427778 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Donepezil N-oxide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147427789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | rac (cis/trans) Donepezil N-Oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DONEPEZIL N-OXIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E928P2KJ7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DONEPEZIL N-OXIDE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C870X5D93I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of Donepezil N-oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil N-oxide is a primary active metabolite of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the palliative treatment of Alzheimer's disease. The N-oxidation of the piperidine ring in Donepezil leads to the formation of this metabolite, which has been shown to be pharmacologically active.[1] This technical guide provides a comprehensive overview of the in vitro synthesis of this compound and its subsequent characterization using various analytical techniques.

Synthesis of this compound

The synthesis of this compound can be achieved through the direct oxidation of Donepezil. A common method involves the use of hydrogen peroxide in the presence of formic acid.[1]

Experimental Protocol: In Vitro N-Oxidation of Donepezil[1]

Materials:

-

Donepezil Hydrochloride

-

98% Formic Acid

-

30% Hydrogen Peroxide (H₂O₂)

-

Anhydrous Sodium Carbonate

-

Dry Chloroform

-

Dry Ether

-

Hydrochloric Acid (gas)

Procedure:

-

In an ice-cooled bath, dissolve Donepezil hydrochloride (4.74 g, 12.5 mmol) in 98% formic acid (19.4 g, 0.42 mol).

-

To this solution, add 30% hydrogen peroxide (8.5 mL) dropwise while stirring.

-

Continue stirring the reaction mixture at room temperature for 24 hours.

-

After 24 hours, neutralize the excess formic acid by carefully adding anhydrous sodium carbonate with continuous cooling and stirring until the effervescence ceases.

-

Extract the resulting paste with dry chloroform (3 x 50 mL).

-

Combine the chloroform extracts and evaporate the solvent under vacuum to obtain the crude this compound.

-

For purification and conversion to the hydrochloride salt, dissolve the crude product in dry ether.

-

Pass a stream of dry hydrochloric acid gas through the ethereal solution to precipitate this compound hydrochloride.

-

Collect the precipitate by filtration and dry under vacuum.

The reaction yields a brown semisolid product.[1] It is important to note that this compound is reported to be hygroscopic and unstable at higher temperatures.[1]

Chemical Reaction Pathway

Caption: Synthesis of this compound from Donepezil.

Characterization of this compound

A comprehensive characterization of the synthesized this compound is crucial to confirm its identity, purity, and structure. The following analytical techniques are typically employed.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₉NO₄ | [2] |

| Molecular Weight | 395.5 g/mol | [2] |

| Exact Mass | 395.2097 Da | [3] |

| Appearance | Brown semisolid | [1] |

Spectroscopic Analysis

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. A key characteristic feature for the confirmation of the N-oxide formation is the N-O stretching band.

| Functional Group | Wavenumber (cm⁻¹) | Reference |

| N-O stretch | 955 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 396.6.[4]

| Ion | m/z | Reference |

| [M+H]⁺ | 396.6 | [4] |

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of a synthesized compound and for its quantification. Several HPLC methods have been developed for the analysis of Donepezil and its metabolites, including this compound.

Experimental Protocol: HPLC Analysis of this compound [5]

-

Column: X-Terra, RP8

-

Mobile Phase: Acetonitrile (85%) : 1% Acetic Acid (15%)

-

Flow Rate: 1 mL/min

-

Detection: Photometric and fluorimetric detectors in tandem.

This method was developed for the simultaneous determination of Donepezil and its metabolites in plasma. For the specific analysis of synthesized this compound, the method would need to be adapted and validated for purity assessment.

Experimental Workflow

Caption: Experimental workflow for this compound.

Conclusion

This technical guide outlines a detailed protocol for the in vitro synthesis of this compound and provides a framework for its comprehensive characterization. The successful synthesis and purification of this active metabolite are essential for further pharmacological studies and for its use as a reference standard in drug metabolism and pharmacokinetic research. While a general synthetic route and some characterization data are available, further detailed spectroscopic and chromatographic analyses are recommended to fully elucidate the structure and confirm the purity of the synthesized compound.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | CAS 120013-84-5 | LGC Standards [lgcstandards.com]

- 4. researchgate.net [researchgate.net]

- 5. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Donepezil N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil N-oxide is a recognized metabolite of donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease.[1] The therapeutic efficacy of donepezil is primarily attributed to its potent and selective inhibition of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine.[2] This guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its metabolic generation, interaction with acetylcholinesterase, and the methodologies employed for its characterization.

Metabolic Formation

Donepezil undergoes extensive hepatic metabolism, predominantly mediated by the cytochrome P450 (CYP) enzyme system, with isoforms CYP3A4 and CYP2D6 playing crucial roles.[3] A key metabolic transformation is the N-oxidation of the piperidine ring of the donepezil molecule, which results in the formation of this compound.[3] This metabolic pathway has been confirmed through in vitro studies utilizing human liver microsomes.

Caption: Metabolic conversion of Donepezil to this compound.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary pharmacological action of this compound is the inhibition of acetylcholinesterase.[1] By impeding the activity of this enzyme, this compound effectively increases the concentration and prolongs the availability of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is the fundamental mechanism believed to underlie the cognitive benefits observed with its parent compound, donepezil.[2] In vitro investigations have substantiated the inhibitory effect of this compound on human erythrocyte cholinesterase.[1]

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of this compound against human erythrocyte cholinesterase has been quantified and is presented in the table below.

| Compound | Concentration (µM) | Percent Inhibition (%) | Enzyme Source |

| This compound | 20 | 45.54 | Human Erythrocyte Cholinesterase[1] |

| This compound | 10 | 37.50 | Human Erythrocyte Cholinesterase[1] |

| This compound | 5 | 19.64 | Human Erythrocyte Cholinesterase[1] |

Experimental Protocols

Determination of IC50 for Acetylcholinesterase Inhibition

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of an enzyme inhibitor. The following protocol, based on the widely used Ellman's method, outlines a procedure for determining the IC50 of this compound for acetylcholinesterase.[4][5]

Principle:

This colorimetric assay measures the activity of acetylcholinesterase by quantifying the production of thiocholine from the substrate acetylthiocholine. The released thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to form a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the enzyme's activity, and its reduction in the presence of an inhibitor allows for the determination of the IC50 value.[4]

Materials:

-

Human erythrocyte acetylcholinesterase

-

This compound

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

-

96-well microplates

-

Microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Create a series of dilutions of the this compound stock solution in phosphate buffer to achieve a range of desired test concentrations.

-

Prepare working solutions of ATCI and DTNB in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

DTNB solution

-

A specific volume of the diluted this compound solution (or vehicle for the control wells).

-

Acetylcholinesterase solution.

-

-

Include control wells containing all components except the inhibitor, and blank wells containing all components except the enzyme.

-

-

Reaction and Measurement:

-

Pre-incubate the microplate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance versus time curve.

-

Determine the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate with Inhibitor / Rate of Control))

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Caption: Workflow for IC50 determination of a cholinesterase inhibitor.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Estimation of plasma IC50 of donepezil hydrochloride for brain acetylcholinesterase inhibition in monkey using N-[11C]methylpiperidin-4-yl acetate ([11C]MP4A) and PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. znaturforsch.com [znaturforsch.com]

- 5. New method for the determination of the half inhibition concentration (IC50) of cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Kinetic Study of Donepezil N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinetic study of Donepezil N-oxide, a significant metabolite of the Alzheimer's disease drug, Donepezil. This document outlines the metabolic pathways, experimental protocols, and data interpretation relevant to the formation and characterization of this compound.

Introduction

Donepezil is a centrally acting reversible inhibitor of the enzyme acetylcholinesterase (AChE), prescribed for the treatment of mild to moderate Alzheimer's disease. The metabolism of Donepezil is extensive, occurring primarily in the liver via cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP2D6 being the major contributors.[1] One of the metabolic pathways is N-oxidation, leading to the formation of this compound.[2] Understanding the kinetics of this biotransformation is crucial for a complete pharmacological and toxicological profile of Donepezil.

This compound has been identified as a metabolite and its formation is a part of the phase I metabolism of the parent drug.[2] In vitro studies are essential to characterize the enzymatic reactions governing its formation, including reaction rates and enzyme affinity. Such studies typically utilize human liver microsomes (HLMs), which are rich in CYP enzymes, or recombinant human CYP enzymes to pinpoint the specific enzymes involved.

Metabolic Pathway of Donepezil N-Oxidation

Donepezil undergoes several metabolic transformations, including O-dealkylation, hydroxylation, and N-oxidation. The N-oxidation of the piperidine nitrogen in the Donepezil molecule results in the formation of this compound. This reaction is primarily catalyzed by flavin-containing monooxygenases (FMOs) and cytochrome P450 enzymes.

Quantitative Kinetic Data

The determination of kinetic parameters such as the Michaelis-Menten constant (Km), maximum reaction velocity (Vmax), and intrinsic clearance (CLint) is fundamental to understanding the efficiency of this compound formation. While specific, comprehensive studies detailing all these parameters for Donepezil N-oxidation are not extensively reported in publicly available literature, one study indicated that the formation of this compound follows first-order kinetics.[3][4] First-order kinetics implies that the rate of reaction is directly proportional to the concentration of the substrate, Donepezil.

The following tables are templates that would be populated with experimental data from in vitro kinetic studies.

Table 1: Michaelis-Menten Kinetic Parameters for Donepezil N-Oxidation in Human Liver Microsomes

| Parameter | Value | Units |

| Km | Data not available | µM |

| Vmax | Data not available | pmol/min/mg protein |

| Intrinsic Clearance (CLint) | Data not available | µL/min/mg protein |

Table 2: Relative Contribution of CYP Isoforms to Donepezil N-Oxidation

| CYP Isoform | Relative Contribution (%) |

| CYP3A4 | Data not available |

| CYP2D6 | Data not available |

| Other CYPs/FMOs | Data not available |

Experimental Protocols

A generalized protocol for determining the in vitro kinetics of this compound formation is provided below. This protocol is based on standard methodologies for in vitro drug metabolism studies.

Materials and Reagents

-

Donepezil hydrochloride

-

This compound (as a reference standard)

-

Human Liver Microsomes (HLMs) or recombinant CYP enzymes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile or other suitable organic solvent for quenching the reaction

-

Internal standard for analytical quantification

-

LC-MS/MS system for analysis

Incubation Procedure

The following workflow outlines the key steps in a typical in vitro incubation experiment to determine the kinetics of this compound formation.

-

Preparation of Incubation Mixtures: A series of incubation mixtures are prepared in phosphate buffer (pH 7.4) containing human liver microsomes (typically at a protein concentration of 0.1-1.0 mg/mL) and varying concentrations of Donepezil.

-

Pre-incubation: The mixtures are pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.

-

Incubation: The reaction mixtures are incubated at 37°C with gentle shaking. Aliquots are taken at various time points (for time-dependent studies) or the reaction is allowed to proceed for a fixed time within the linear range of metabolite formation (for concentration-dependent studies).

-

Termination of Reaction: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the microsomal proteins. An internal standard is typically added at this stage.

-

Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins.

-

Analytical Quantification: The supernatant, containing the analyte of interest (this compound), is transferred for analysis by a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Data Analysis

The concentration of this compound in each sample is determined from a calibration curve constructed using the reference standard. The initial velocity of the reaction (v) is then calculated for each substrate concentration.

To determine the Michaelis-Menten kinetic parameters, the reaction velocities are plotted against the substrate concentrations and fitted to the Michaelis-Menten equation:

v = (Vmax * [S]) / (Km + [S])

Where:

-

v is the initial reaction velocity

-

Vmax is the maximum reaction velocity

-

[S] is the substrate (Donepezil) concentration

-

Km is the Michaelis-Menten constant

Non-linear regression analysis is typically used to fit the data and determine the values of Vmax and Km. The intrinsic clearance (CLint) can then be calculated as the ratio of Vmax to Km.

Logical Relationship for In Vitro to In Vivo Extrapolation (IVIVE)

The kinetic parameters obtained from in vitro studies are crucial for predicting the in vivo clearance of a drug. This process, known as in vitro to in vivo extrapolation (IVIVE), is a key component of drug development.

Conclusion

References

Donepezil N-oxide: A Technical Overview of a Key Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a reversible inhibitor of the enzyme acetylcholinesterase, is a cornerstone in the symptomatic treatment of Alzheimer's disease. Its efficacy is intrinsically linked to its pharmacokinetic and metabolic profile. While Donepezil itself is the primary active moiety, its biotransformation in the liver results in several metabolites, some of which retain pharmacological activity. Among these is Donepezil N-oxide, a product of the N-oxidation pathway. This technical guide provides an in-depth exploration of this compound, consolidating current knowledge on its formation, quantification, and biological relevance.

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism through several key pathways: O-dealkylation, hydroxylation, N-debenzylation, hydrolysis, and N-oxidation.[1][2] The N-oxidation pathway leads to the formation of this compound. While considered a minor metabolite, its pharmacological activity warrants careful consideration in the overall therapeutic effect of Donepezil.[3][4] The primary enzymes responsible for Donepezil metabolism are Cytochrome P450 (CYP) isoforms, particularly CYP3A4 and CYP2D6.[1][5] While CYPs are major contributors, Flavin-containing monooxygenases (FMOs) are also known to catalyze N-oxidation of various xenobiotics and may play a role in the formation of this compound.[6][7][8]

Metabolic pathways of Donepezil.

Quantitative Data

The following tables summarize key quantitative data related to this compound.

Table 1: Plasma Concentrations of Donepezil and its Metabolites in Alzheimer's Disease Patients

| Compound | Plasma Concentration Range (ng/mL) |

| Donepezil | 10 - 106 |

| 5-O-desmethyl-donepezil | 0.07 - 2.8 |

| 6-O-desmethyl-donepezil | 1.2 - 36 |

| This compound | 0.5 - 45.4 |

Data from a study with 54 patients on stable treatment with 10 mg/day Donepezil.

Table 2: In Vitro Cholinesterase Inhibition by this compound

| Compound | Concentration (µM) | % Inhibition of Erythrocyte Cholinesterase |

| This compound | 20 | 45.5% |

Data from an in vitro study on human erythrocytes.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate study of this compound. Below are representative protocols for its identification and quantification.

Protocol 1: In Vitro Metabolism of Donepezil in Human Liver Microsomes

This protocol is adapted from a non-targeted metabolomics approach to identify Donepezil metabolites.[2]

1. Incubation:

-

Prepare an incubation mixture containing:

-

Donepezil (50 µM)

-

Human liver microsomes (1 mg/mL protein)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding β-NADPH (final concentration of 1.0 mM).

-

Incubate at 37°C for 1 hour.

2. Reaction Termination and Sample Preparation:

-

Terminate the reaction by adding an equal volume of cold methanol.

-

Centrifuge the mixture at 12,700 rpm to pellet the protein.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in 100 µL of methanol for analysis.

3. LC-MS/MS Analysis:

-

Column: Kinetex XB-C18 (100 × 2.1 mm, 2.6 μm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 200 µL/min

-

Gradient:

-

0–12 min: 10–35% B

-

12–15 min: 35–90% B

-

15–18 min: 10% B (re-equilibration)

-

-

Detection: Mass spectrometry in positive ion mode.

Workflow for in vitro metabolism of Donepezil.

Protocol 2: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol is a representative method for the simultaneous quantification of Donepezil and its metabolites.[10]

1. Sample Preparation (Solid-Phase Extraction):

-

Condition a solid-phase extraction (SPE) cartridge.

-

Load a human plasma sample containing an internal standard.

-

Wash the cartridge to remove interferences.

-

Elute Donepezil and its metabolites.

-

Evaporate the eluate to dryness.

-

Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

-

Column: Cadenza CD-C18

-

Detection: Electrospray positive ionization in multiple reaction monitoring (MRM) mode.

-

Linearity Range (this compound): 0.2–40 ng/mL

Protocol 3: In Vitro Synthesis of this compound

This protocol describes a chemical synthesis method for generating this compound for use as a reference standard or for in vitro studies.[3]

1. Reaction:

-

React Donepezil HCl with hydrogen peroxide and formic acid at room temperature.

2. Monitoring and Isolation:

-

Monitor the reaction progress using ultraviolet (UV) spectrophotometry at λmax = 268 nm.

-

The N-oxide product can be isolated and its structure confirmed using spectroscopic techniques (e.g., NMR, MS).

Protocol 4: Cholinesterase Inhibition Assay

This protocol outlines a method to assess the pharmacological activity of this compound.[11][12]

1. Sample Preparation:

-

Obtain human red blood cell lysate or plasma as the source of cholinesterase.

-

Prepare various concentrations of this compound.

2. Assay:

-

Incubate the cholinesterase source with the different concentrations of this compound.

-

Add a suitable substrate (e.g., acetylthiocholine for Ellman's reagent-based assay).

-

Measure the rate of substrate hydrolysis, typically via a colorimetric or radiometric method.

-

Calculate the percentage of inhibition relative to a control without the inhibitor.

Signaling Pathways and Biological Activity

Donepezil's primary mechanism of action is the inhibition of acetylcholinesterase (AChE), thereby increasing the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be the basis for its cognitive-enhancing effects. This compound is also an active metabolite, demonstrating inhibitory activity against cholinesterase.[9] This suggests that it may contribute to the overall therapeutic effect of the parent drug. The extent of its contribution in vivo depends on its concentration at the site of action and its relative potency compared to Donepezil.

Inhibition of Acetylcholinesterase by Donepezil and its active metabolites.

Conclusion

This compound is an active metabolite of Donepezil formed via the N-oxidation pathway. Although it is present in lower concentrations than the parent drug in plasma, its demonstrated cholinesterase inhibitory activity suggests a potential contribution to the overall therapeutic effect of Donepezil. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the pharmacokinetics, pharmacodynamics, and clinical relevance of this important metabolite. A comprehensive understanding of the metabolic profile of Donepezil, including the role of this compound, is essential for optimizing therapeutic strategies and for the development of future treatments for Alzheimer's disease.

References

- 1. longdom.org [longdom.org]

- 2. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. optibrium.com [optibrium.com]

- 7. Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. optibrium.com [optibrium.com]

- 9. caymanchem.com [caymanchem.com]

- 10. researchgate.net [researchgate.net]

- 11. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Chemical and Physical Properties of Donepezil N-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Donepezil N-oxide is a primary active metabolite of Donepezil, a widely prescribed acetylcholinesterase inhibitor for the management of Alzheimer's disease. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, characterization, and biological activity of this compound. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and neuroscience. All quantitative data are summarized in structured tables, and detailed experimental protocols are provided. Furthermore, key pathways and workflows are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₉NO₄ | [2][3] |

| Molecular Weight | 395.5 g/mol | [2] |

| CAS Number | 120013-84-5 | [2] |

| Appearance | Solid | [1] |

| Solubility | Slightly soluble in chloroform and methanol | [1] |

| Purity | ≥98% | [1] |

| Storage Temperature | -20°C | [1] |

| Predicted pKa (Donepezil) | 8.84 ± 0.10 |

Metabolic Pathway of Donepezil

Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6.[4][5] One of the major metabolic pathways is N-oxidation, which leads to the formation of this compound.[5][6] This active metabolite contributes to the overall pharmacological effect of Donepezil. Other significant metabolic routes include O-dealkylation and hydroxylation.[6]

Experimental Protocols

In Vitro Synthesis of this compound

This protocol describes a method for the chemical synthesis of this compound for research purposes.[7][8]

Materials:

-

Donepezil hydrochloride

-

Hydrogen peroxide (30%)

-

Formic acid

-

Ethanol

-

Sodium bicarbonate solution

-

Water

-

Round-bottom flask

-

Stirrer

-

Column chromatography setup (optional, for purification)

Procedure:

-

Dissolve Donepezil hydrochloride in a suitable solvent such as ethanol in a round-bottom flask.

-

Add formic acid to the solution.

-

Slowly add hydrogen peroxide (30%) to the reaction mixture at 0-5°C.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or HPLC).

-

Upon completion, neutralize the reaction mixture with a sodium bicarbonate solution.

-

Wash the mixture with water.

-

Concentrate the organic layer under vacuum to obtain the crude product.

-

If necessary, purify the crude product by column chromatography to yield pure this compound.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the chemical structure and confirm the presence of the N-oxide functional group.

-

Ultraviolet-Visible (UV-Vis) Spectrophotometry: To determine the absorbance spectrum of the compound. A study reported a λmax at 268 nm for this compound in ethanol.[7][8]

In Vitro Cholinesterase Inhibition Assay

This protocol outlines a method to assess the inhibitory activity of this compound on cholinesterase.[7][8]

Materials:

-

This compound

-

Human erythrocytes (as a source of cholinesterase)

-

Buffer solution (e.g., phosphate buffer)

-

Acetylthiocholine iodide (substrate)

-

Ellman's reagent (DTNB)

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the this compound stock solution.

-

In a 96-well plate, add the human erythrocyte suspension (enzyme source) and the different concentrations of this compound.

-

Pre-incubate the enzyme and inhibitor mixture for a specific period.

-

Initiate the enzymatic reaction by adding the substrate, acetylthiocholine iodide, and Ellman's reagent.

-

Measure the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.

-

Calculate the percentage of cholinesterase inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Biological Activity

This compound is an active metabolite that exhibits inhibitory activity against cholinesterase.[1] An in vitro study demonstrated that this compound at a concentration of 20 µM inhibits cholinesterase activity in human erythrocytes by 45.5%.[1] While the IC₅₀ value for this compound is not explicitly stated in the reviewed literature, the parent compound, Donepezil, has a reported IC₅₀ value of 6.7 nM for acetylcholinesterase.[9]

Toxicology

A comprehensive toxicological profile for this compound is not extensively detailed in the available literature. As a metabolite of Donepezil, its toxicological properties are expected to be related to the parent drug. Further studies are required to fully elucidate the specific toxicological characteristics of this compound.

Conclusion

This compound is a key active metabolite of Donepezil, contributing to its therapeutic effects. This technical guide has provided a detailed overview of its chemical and physical properties, along with protocols for its synthesis, characterization, and the assessment of its biological activity. The provided information and visualizations aim to support further research and development in the field of neuropharmacology and Alzheimer's disease therapeutics. Further investigation into the specific physical properties, such as melting point and pKa, as well as a more comprehensive toxicological evaluation, would be beneficial for a complete understanding of this important metabolite.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound | C24H29NO4 | CID 11188628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. Population pharmacokinetic approach to evaluate the effect of CYP2D6, CYP3A, ABCB1, POR and NR1I2 genotypes on donepezil clearance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ClinPGx [clinpgx.org]

- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Donepezil N-oxide (CAS: 120013-84-5): A Technical Guide for Researchers

An In-depth Review of the Synthesis, Characterization, and Biological Activity of a Key Donepezil Metabolite

This technical guide provides a comprehensive overview of Donepezil N-oxide, a significant metabolite of the widely prescribed Alzheimer's disease medication, Donepezil. Intended for researchers, scientists, and professionals in drug development, this document synthesizes critical data on its chemical properties, metabolic fate, synthesis, analytical methodologies, and biological activity.

Core Compound Data

This compound is a pharmacologically active metabolite of Donepezil, formed in the liver through the N-oxidation of the piperidine ring.[1][2][3] It is also identified as metabolite M6 in Donepezil's metabolic pathway.[3][4]

| Property | Value | Reference(s) |

| CAS Number | 120013-84-5 | [5] |

| Molecular Formula | C24H29NO4 | [5] |

| Molecular Weight | 395.5 g/mol | [5] |

| Formal Name | 2,3-dihydro-5,6-dimethoxy-2-[[1-oxido-1-(phenylmethyl)-4-piperidinyl]methyl]-1H-inden-1-one | [5] |

| Synonyms | (RS)-2-[(1-Benzyl-4-piperidyl)methyl]-5,6-dimethoxy-1-indanone N-Oxide | |

| Solubility | Slightly soluble in chloroform and methanol. | [5] |

| Storage | -20°C | [5] |

| Stability | ≥ 4 years at -20°C | [5] |

| Purity | ≥98% (commercially available) | [5] |

Metabolic Pathway of Donepezil

Donepezil undergoes extensive hepatic metabolism, primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2D6.[2][3] This process involves several key pathways, including O-dealkylation, hydroxylation, hydrolysis, and N-oxidation, leading to the formation of multiple metabolites. This compound (M6) is a product of the N-oxidation pathway.[2][3][6]

Metabolic conversion of Donepezil to this compound.

Synthesis and Characterization

An in vitro synthesis of this compound has been described, providing a method for obtaining this metabolite for research purposes.[1]

Experimental Protocol: In Vitro Synthesis

Objective: To synthesize this compound via direct oxidation of Donepezil.[1]

Materials:

-

Donepezil HCl

-

Hydrogen peroxide (H₂O₂)

-

Formic acid (HCOOH)

-

Dry ethanol

-

Potassium bromide (KBr) for IR spectroscopy

-

Deuterated chloroform (CDCl₃) for NMR spectroscopy

Procedure:

-

Donepezil is reacted directly with hydrogen peroxide and formic acid at room temperature.[1]

-

The reaction progress can be monitored by ultraviolet (UV) spectrophotometry.[1]

-

The resulting this compound is a brown, semisolid, hygroscopic product that is unstable at higher temperatures.[1]

Characterization:

-

UV Spectroscopy: The reaction can be followed by monitoring the appearance of a new wavelength, with the final product having a λmax at 268 nm in ethanol.[1]

-

Infrared (IR) Spectroscopy: The structure of the N-oxide is supported by the appearance of an N-O stretching band at 955 cm⁻¹ (KBr pellet).[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded in CDCl₃. The protons of the piperidine moiety show a downfield shift.[1]

Analytical Methodology

A robust and sensitive method for the simultaneous quantification of Donepezil and its metabolites, including this compound, in human plasma has been developed using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] An alternative high-performance liquid chromatography (HPLC) method with UV and fluorescence detection has also been reported.[7]

Experimental Protocol: LC-MS/MS Analysis of this compound in Plasma

Objective: To quantify the concentration of this compound in human plasma samples.[4]

Sample Preparation:

-

Extraction: Solid-phase extraction is employed to extract this compound and other analytes from human plasma.[4]

-

Internal Standard: An analog of Donepezil is used as an internal standard.[4]

Chromatography:

-

LC System: A liquid chromatograph capable of gradient elution.

-

Column: Cadenza CD-C18 column.[4]

-

Mobile Phase: A gradient elution is used.

-

Injection Volume: Not specified in the abstract.

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive mode.[4]

-

Detection: Multiple reaction monitoring (MRM) is used for selective and sensitive detection.[4]

Method Validation:

-

Linearity: The method is linear in the range of 0.2-40 ng/mL for this compound.[4]

-

Accuracy and Precision: Intra- and inter-batch reproducibility assessments demonstrate that accuracy and precision are within acceptable criteria.[4]

-

Stability: this compound is stable in plasma for at least 184 days at -20°C.[4]

Workflow for the analysis of this compound in plasma.

Biological Activity

This compound is not an inert metabolite; it exhibits biological activity, primarily as a cholinesterase inhibitor.[1][5]

Cholinesterase Inhibition

This compound inhibits cholinesterase (ChE) activity in human erythrocytes in a concentration-dependent manner.[1][5]

| Concentration | % Inhibition of Erythrocyte ChE | Reference(s) |

| 20 µM | 45.5% | [1][5] |

| 10 µM | 37.5% | [1] |

| 5 µM | 19.64% | [1] |

Experimental Protocol: Cholinesterase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on cholinesterase activity.[1]

Method:

-

An electrometric method for cholinesterase determination can be utilized.[1]

-

Human venous blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).[1]

-

Erythrocytes are separated from plasma by centrifugation.[1]

-

The inhibitory activity of different concentrations of this compound on erythrocyte cholinesterase is measured.[1]

Signaling and Mechanism of Action

The primary mechanism of action of Donepezil and its active metabolites, including this compound, is the reversible inhibition of acetylcholinesterase (AChE).[2] This inhibition leads to an increase in the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Inhibition of acetylcholinesterase by this compound.

Conclusion

This compound is a key, pharmacologically active metabolite of Donepezil. Its synthesis, analytical determination, and biological activity are of significant interest to researchers in the fields of drug metabolism, pharmacokinetics, and neuropharmacology. The methodologies and data presented in this guide provide a solid foundation for further investigation into the role of this compound in the overall therapeutic effect and potential side effects of Donepezil treatment. Further research is warranted to fully elucidate its pharmacokinetic profile and explore its activity beyond cholinesterase inhibition.

References

- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 2. go.drugbank.com [go.drugbank.com]

- 3. ClinPGx [clinpgx.org]

- 4. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Monitoring Plasma Levels of Donepezil, 5-O-Desmethyl-Donepezil, 6-O-Desmethyl-Donepezil, and Donepezil-N-Oxide by a Novel HPLC Method in Patients With Alzheimer Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure Elucidation of Donepezil N-oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of Donepezil N-oxide, a significant metabolite of the Alzheimer's disease therapeutic, Donepezil. This document outlines the analytical techniques and experimental protocols employed to identify and characterize this molecule, presenting key data in a structured format to facilitate understanding and further research.

Introduction

Donepezil, a piperidine-based reversible acetylcholinesterase inhibitor, undergoes extensive hepatic metabolism following administration. One of the key metabolic pathways is N-oxidation, leading to the formation of this compound (also referred to as M6).[1][2] The structural elucidation of this metabolite is crucial for a complete understanding of Donepezil's pharmacology, metabolism, and potential toxicological profile. This guide details the spectroscopic and chromatographic techniques utilized to confirm the chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₄H₂₉NO₄ | [3][4] |

| Molecular Weight | 395.5 g/mol | [3][4] |

| IUPAC Name | 2-[(1-benzyl-1-oxidopiperidin-1-ium-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | [5] |

| CAS Number | 120013-84-5 | [3][4] |

Spectroscopic Data and Structure Elucidation

The definitive structure of this compound was elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for determining the chemical structure of organic molecules. The N-oxidation of the piperidine nitrogen in Donepezil leads to characteristic changes in the chemical shifts of neighboring protons and carbons. A comparison of the NMR data for Donepezil and this compound provides clear evidence of this transformation.[6][7]

Table 2: ¹H NMR Chemical Shift Data (in ppm) for Donepezil and this compound

| Position | Donepezil (δ ppm) | This compound (δ ppm) | Δδ (ppm) |

| CH (Piperidine) | 3.28 (m, 1H) | 3.27 (m, 1H) | -0.01 |

| CH₂ (Indanone) | 2.65 (d, 2H) | 2.60 (m, 2H) | -0.05 |

| CH aromatic (Indanone) | 6.82 (s, 1H) | 6.79 (s, 1H) | -0.03 |

| Data presented is based on available literature and may vary depending on experimental conditions. |

Table 3: ¹³C NMR Chemical Shift Data (in ppm) for Donepezil and this compound

| Position | Donepezil (ppm) | This compound (ppm) | Δδ (ppm) |

| C=O | 207.84 | - | - |

| Complete ¹³C NMR data for this compound is not fully detailed in the reviewed literature, but the downfield shift of carbons adjacent to the nitrogen is a key indicator of N-oxidation. |

Mass Spectrometry (MS)

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is instrumental in confirming the molecular weight and elucidating the fragmentation pattern of this compound. The addition of an oxygen atom to the parent Donepezil molecule results in a 16 amu increase in its monoisotopic mass.

The fragmentation of this compound under collision-induced dissociation (CID) provides structural information. Key fragment ions observed for this compound are summarized in Table 4. The fragmentation pattern of the parent drug, Donepezil, is provided for comparison.

Table 4: ESI-MS/MS Fragmentation Data for Donepezil and this compound

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Donepezil | 380.2 | 91.1, 243.3 |

| This compound | 396.2 | 91.1, 151.1, 243.1, 288.2 |

The characteristic loss of 16 amu (oxygen atom) is a diagnostic fragmentation pathway for N-oxides.[8] The presence of the m/z 91 ion corresponds to the stable benzyl fragment, a common feature in the mass spectra of both Donepezil and its N-oxide.

Experimental Protocols

This section details the methodologies for the synthesis and analysis of this compound.

Synthesis of this compound (In Vitro)

This compound can be synthesized in vitro from Donepezil for use as a reference standard.[2][6]

Materials:

-

Donepezil Hydrochloride

-

Hydrogen Peroxide (H₂O₂)

-

Formic Acid (HCOOH)

-

Saturated Sodium Bicarbonate solution

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolve Donepezil Hydrochloride in a suitable solvent.

-

Add formic acid to the solution.

-

Slowly add hydrogen peroxide to the reaction mixture at room temperature.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with deionized water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography on silica gel.

LC-MS/MS Analysis of this compound

The following protocol is a representative method for the quantification of this compound in biological matrices, such as human plasma.[9][10]

Chromatographic Conditions:

-

Column: Hypersil GOLD C18 (150 × 2.1 mm, 1.9 µm) or equivalent

-

Mobile Phase A: 5% acetic acid in 20 mM ammonium acetate buffer (pH 3.3)

-

Mobile Phase B: Acetonitrile

-

Gradient: Isocratic at 60:40 (A:B)

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 3 µL

-

Column Temperature: 40°C

-

Autosampler Temperature: 10°C

Mass Spectrometric Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): 396.2

-

Product Ion (m/z): (Select appropriate product ions from Table 4 for monitoring)

Visualizations

The following diagrams illustrate the metabolic pathway of Donepezil and a general workflow for the structure elucidation of its N-oxide metabolite.

References

- 1. ClinPGx [clinpgx.org]

- 2. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. newdrugapprovals.org [newdrugapprovals.org]

- 4. caymanchem.com [caymanchem.com]

- 5. rac-(cis/trans) this compound | 120013-84-5 | FR27590 [biosynth.com]

- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 7. mdpi.com [mdpi.com]

- 8. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of donepezil in human plasma using ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Role of Donepezil N-oxide in Alzheimer's Disease Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil, a cornerstone in the symptomatic treatment of Alzheimer's disease (AD), functions primarily as a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Upon administration, Donepezil undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2D6 and CYP3A4, leading to the formation of several metabolites. Among these, Donepezil N-oxide, also known as M6, has been identified as a pharmacologically active metabolite. This technical guide provides an in-depth exploration of the current understanding of this compound's role in Alzheimer's disease research, focusing on its synthesis, biological activity, and potential contribution to the therapeutic effects of its parent compound. While extensive research has been conducted on Donepezil, the specific contributions of its metabolites, including this compound, are an emerging area of investigation.

This compound: Synthesis and Characterization

This compound is formed in vivo through the N-oxidation of the piperidine ring of Donepezil. For research purposes, it can be synthesized in vitro.

Experimental Protocol: In Vitro Synthesis of this compound

A common laboratory-scale synthesis involves the direct oxidation of Donepezil hydrochloride.

Materials:

-

Donepezil hydrochloride

-

Hydrogen peroxide (H₂O₂)

-

Formic acid (HCOOH)

-

Ethanol

-

Standard laboratory glassware

-

Magnetic stirrer

-

Water bath

Procedure:

-

A solution of Donepezil hydrochloride is prepared in a suitable solvent.

-

Hydrogen peroxide and formic acid are added to the solution at room temperature.

-

The reaction mixture is stirred for a specified period, and the progress is monitored using techniques like ultraviolet (UV) spectrophotometry at a λmax of 268 nm.

-

The reaction is followed until completion, which is indicated by the appearance of a new wavelength in the UV spectrum.

-

The resulting product, this compound, can then be isolated and purified for further analysis. It has been described as a brown semisolid product.

Biological Activity and Data Presentation

This compound is recognized as a pharmacologically active metabolite of Donepezil, exhibiting cholinesterase inhibitory properties. However, a comprehensive quantitative comparison of its potency with the parent drug is limited by the availability of specific IC50 values in publicly accessible literature. The following tables summarize the available quantitative data for Donepezil and the qualitative and semi-quantitative data for this compound.

| Compound | Target Enzyme | IC50 Value (nM) | Source Organism | Citation |

| Donepezil | Acetylcholinesterase (AChE) | 5.7 | Human | [1] |

| Donepezil | Acetylcholinesterase (AChE) | 6.7 | Rat Brain | [2] |

| Donepezil | Butyrylcholinesterase (BChE) | 3300 | Equine Serum | [3] |

Table 1: In Vitro Inhibitory Potency of Donepezil against Cholinesterases.

| Compound | Target Enzyme | Concentration (µM) | % Inhibition | Source | Citation |

| This compound | Cholinesterase (ChE) | 20 | 45.5 | Human Erythrocytes | [4] |

| This compound | Cholinesterase (ChE) | 10 | 37.5 | Human Erythrocytes | |

| This compound | Cholinesterase (ChE) | 5 | 19.64 | Human Erythrocytes |

Table 2: Cholinesterase Inhibitory Activity of this compound.

Experimental Protocols for Biological Assays

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric method is widely used to determine cholinesterase activity and the inhibitory potential of compounds.

Materials:

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound (Donepezil or this compound)

-

Microplate reader

Procedure:

-

The reaction is typically performed in a 96-well microplate.

-

The reaction mixture contains phosphate buffer, DTNB, and the enzyme (AChE or BChE).

-

The test compound, at various concentrations, is added to the wells.

-

The reaction is initiated by the addition of the substrate (ATCI or BTCI).

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product, 5-thio-2-nitrobenzoate.

-

The absorbance of this product is measured spectrophotometrically at 412 nm over time.

-

The rate of reaction is calculated, and the percentage of inhibition by the test compound is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited enzyme.

-

IC50 values are then calculated from the dose-response curves.

HPLC Method for Quantification in Plasma

A robust High-Performance Liquid Chromatography (HPLC) method is essential for pharmacokinetic studies of Donepezil and its metabolites.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or acetic acid solution). The specific ratio is optimized for the separation of Donepezil and its metabolites.

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a specific wavelength (e.g., 268 nm) or fluorescence detection for enhanced sensitivity.

-

Internal Standard: An appropriate internal standard is used for accurate quantification.

Sample Preparation (Plasma):

-

Plasma samples are typically subjected to a protein precipitation step using a suitable organic solvent (e.g., acetonitrile).

-

This is followed by a liquid-liquid extraction or solid-phase extraction to isolate the analytes of interest from the plasma matrix.

-

The extracted sample is then reconstituted in the mobile phase before injection into the HPLC system.

Signaling Pathways and Neuroprotective Role

While the specific signaling pathways modulated by this compound have not been extensively delineated in the literature, it is hypothesized to contribute to the overall neuroprotective effects observed with Donepezil treatment. The parent compound, Donepezil, has been shown to exert its effects through multiple mechanisms beyond simple cholinesterase inhibition. These mechanisms likely involve its active metabolites.

Cholinergic System Modulation

The primary mechanism of action for Donepezil and its active metabolites is the inhibition of AChE, leading to increased levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to be the main driver of the symptomatic benefits in Alzheimer's disease.

Figure 1: Cholinergic System Modulation by this compound.

Neuroprotection Beyond Cholinesterase Inhibition

Research suggests that Donepezil exhibits neuroprotective properties that are independent of its primary enzymatic inhibition. These effects may be mediated through interactions with various signaling pathways implicated in the pathophysiology of Alzheimer's disease. It is plausible that this compound contributes to these effects.

PI3K/Akt Signaling Pathway:

Donepezil has been shown to activate the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for promoting cell survival and inhibiting apoptosis (programmed cell death). Activation of this pathway may protect neurons from the toxic insults associated with Alzheimer's disease, such as amyloid-beta (Aβ) toxicity and oxidative stress.

Figure 2: Involvement in the PI3K/Akt Signaling Pathway.

Modulation of Amyloid-β Cascade:

Some studies suggest that Donepezil may influence the processing of amyloid precursor protein (APP), potentially reducing the production of neurotoxic Aβ peptides. While the evidence in human studies is not conclusive[5], preclinical models have shown a reduction in Aβ plaque deposition with high doses of Donepezil[6]. The exact mechanism and the contribution of this compound to this effect require further investigation.

Figure 3: A logical workflow for investigating this compound.

Conclusion and Future Directions

This compound is an active metabolite of Donepezil that contributes to the overall pharmacological profile of the drug through its cholinesterase inhibitory activity. While its role is acknowledged, there is a clear need for more in-depth research to fully elucidate its specific contributions to the therapeutic and neuroprotective effects of Donepezil. Future research should focus on:

-

Quantitative Pharmacological Characterization: Determining the precise IC50 values of this compound for both acetylcholinesterase and butyrylcholinesterase is crucial for a direct comparison with Donepezil and for understanding its relative contribution to enzyme inhibition in vivo.

-

Pharmacokinetic Profiling: Detailed pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion of this compound itself, which will help in assessing its brain penetration and duration of action.

-

Elucidation of Neuroprotective Mechanisms: Investigating the specific effects of this compound on signaling pathways such as PI3K/Akt and its influence on the amyloid-beta cascade will provide a clearer picture of its potential disease-modifying properties.

A deeper understanding of the pharmacology of this compound will not only enhance our knowledge of how Donepezil works but may also open new avenues for the design of novel therapeutics for Alzheimer's disease with improved efficacy and safety profiles.

References

- 1. Donepezil hydrochloride | Cholinesterase Inhibitors: R&D Systems [rndsystems.com]

- 2. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. caymanchem.com [caymanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Cholinesterase Inhibitory Activity of Donepezil N-oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a well-established acetylcholinesterase (AChE) inhibitor used in the symptomatic treatment of Alzheimer's disease. Its therapeutic action is primarily attributed to its ability to reversibly inhibit AChE, thereby increasing the levels of acetylcholine in the brain. As with many pharmaceuticals, the in vivo metabolic fate of donepezil is a critical aspect of its overall pharmacological profile. One of its metabolites is Donepezil N-oxide, formed through the oxidation of the piperidine nitrogen. Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of donepezil's mechanism of action and potential clinical implications. This technical guide provides an in-depth overview of the cholinesterase inhibitory activity of this compound, summarizing key quantitative data, experimental protocols, and relevant biochemical pathways.

Quantitative Analysis of Cholinesterase Inhibition

The inhibitory potency of a compound against cholinesterases is typically quantified by its half-maximal inhibitory concentration (IC50). While extensive data is available for the parent compound, donepezil, specific IC50 values for this compound are less commonly reported in the literature. However, studies have demonstrated its activity.

| Compound | Enzyme Source | Inhibition (%) | Concentration (µM) |

| This compound | Human Erythrocyte Cholinesterase | 45.5% | 20 µM |

| This compound | Human Erythrocyte Cholinesterase | 37.5% | 10 µM |

| This compound | Human Erythrocyte Cholinesterase | 19.64% | 5 µM |

Table 1: Cholinesterase Inhibition by this compound. This table summarizes the reported percentage of cholinesterase inhibition by this compound at various concentrations.

For comparative purposes, the inhibitory activities of the parent compound, donepezil, against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are presented below.

| Compound | Target Enzyme | IC50 (nM) | Source |

| Donepezil | Acetylcholinesterase (AChE) | 6.7 | Rat Brain |

| Donepezil | Butyrylcholinesterase (BChE) | 7,400 | Rat Plasma |

Table 2: Comparative Cholinesterase Inhibition by Donepezil. This table provides the IC50 values of the parent drug, donepezil, for both AChE and BChE, highlighting its selectivity for AChE.

Experimental Protocols

A thorough understanding of the methodologies used to assess cholinesterase inhibitory activity is essential for the interpretation and replication of experimental findings.

In Vitro Synthesis of this compound

The in vitro preparation of this compound is a prerequisite for studying its biological activity. A common method involves the direct oxidation of donepezil.

Workflow for the Synthesis of this compound:

Caption: Workflow for the in vitro synthesis of this compound.

Materials:

-

Donepezil Hydrochloride

-

Hydrogen Peroxide (H₂O₂)

-

Formic Acid

-

Appropriate solvents (e.g., ethanol)

Procedure:

-

Donepezil HCl is dissolved in a suitable solvent.

-

Hydrogen peroxide and formic acid are added to the solution at room temperature.

-

The reaction mixture is allowed to undergo a series of rearrangements, leading to the formation of this compound.

-

The product can be purified using standard chromatographic techniques.

-

The structure of the synthesized this compound should be confirmed using spectroscopic methods such as UV-Vis, IR, and NMR spectroscopy.

Cholinesterase Inhibition Assay (Electrometric Method)

The inhibitory activity of this compound on cholinesterase can be determined using an electrometric method, which measures the change in pH resulting from the enzymatic hydrolysis of acetylcholine.

Workflow for Cholinesterase Inhibition Assay:

Methodological & Application

Application Note: Quantification of Donepezil N-oxide in Human Plasma using LC-MS/MS

Abstract

This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Donepezil N-oxide, a primary metabolite of Donepezil, in human plasma. The protocol outlines a straightforward solid-phase extraction (SPE) procedure for sample preparation, followed by chromatographic separation on a C18 column and detection using a triple quadrupole mass spectrometer in positive electrospray ionization mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of Alzheimer's disease.[1] The drug undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and CYP2D6 enzymes, leading to the formation of several metabolites.[1][2] One of the main metabolic pathways is N-oxidation, resulting in the formation of this compound (M6).[1][3][4] Accurate quantification of this metabolite is crucial for understanding the overall pharmacokinetic profile of Donepezil and its contribution to the therapeutic and potential toxic effects. This application note provides a detailed protocol for the reliable quantification of this compound in human plasma using LC-MS/MS.

Experimental Workflow

Caption: Experimental workflow for this compound quantification.

Donepezil Metabolic Pathway

Caption: Major metabolic pathways of Donepezil.

Detailed Protocols

Materials and Reagents

-

This compound reference standard

-

Donepezil analog as an internal standard (IS)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water, purified (18.2 MΩ·cm)

-

Human plasma (K2-EDTA)

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

Stock and Working Solutions

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of this compound and the internal standard in methanol.

-

Working Standard Solutions: Prepare working standard solutions by serial dilution of the stock solutions with a mixture of methanol and water (1:1, v/v) to create calibration standards.

Sample Preparation: Solid-Phase Extraction (SPE)

-

Thaw human plasma samples at room temperature.

-

To 200 µL of plasma, add 20 µL of the internal standard working solution.

-

Vortex mix for 30 seconds.

-

Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of purified water.

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of 5% methanol in water.

-

Dry the cartridge under vacuum for 1 minute.

-

Elute the analytes with 1 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

| Parameter | Condition |

| Column | Cadenza CD-C18, 2.0 x 50 mm, 3 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | As required for optimal separation |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Triple Quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | This compound: m/z 396.3 → 288.2[3][5] Internal Standard: To be optimized |

| Collision Energy | To be optimized for each transition |

| Source Temperature | 500°C |

| IonSpray Voltage | 5500 V |

Quantitative Data Summary

The following table summarizes the performance characteristics of the LC-MS/MS method for the quantification of this compound.

| Parameter | Result | Reference |

| Linearity Range | 0.2 - 40 ng/mL | [3][6][7] |

| Correlation Coefficient (r²) | > 0.99 | [3][6] |

| Intra-batch Precision (%CV) | < 15% | [3][6] |

| Inter-batch Precision (%CV) | < 15% | [3][6] |

| Intra-batch Accuracy (%) | 85% - 115% | [3][6] |

| Inter-batch Accuracy (%) | 85% - 115% | [3][6] |

| Extraction Recovery | Consistent across concentration range | [3][6] |

| Matrix Effect | Minimal | [3][6] |

Conclusion

The described LC-MS/MS method provides a robust and reliable tool for the quantification of this compound in human plasma. The sample preparation is straightforward, and the chromatographic and mass spectrometric conditions are optimized for high sensitivity and selectivity. This method is well-suited for supporting pharmacokinetic and clinical studies of Donepezil.

References

- 1. ClinPGx [clinpgx.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Metabolism and elimination of 14C-donepezil in healthy volunteers: a single-dose study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Note and Protocol: Simultaneous Determination of Donepezil and its Metabolites by HPLC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase, widely prescribed for the treatment of mild to moderate Alzheimer's disease.[1][2] Following administration, donepezil is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP3A and CYP2D6), into several metabolites.[3] The major metabolic pathways include O-demethylation, N-debenzylation, hydroxylation, and N-oxidation.[3][4] The main metabolites found in plasma are 6-O-desmethyl donepezil (M1), 5-O-desmethyl donepezil (M2), and donepezil N-oxide (M6).[5] The simultaneous quantification of donepezil and its key metabolites in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies during drug development.

This application note provides a detailed protocol for a validated High-Performance Liquid Chromatography (HPLC) method coupled with tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of donepezil and its three major metabolites in human plasma.[5][6] Additionally, comparative data from other validated HPLC methods are presented to offer a broader perspective on available analytical approaches.

Metabolic Pathway of Donepezil

The metabolic transformation of donepezil is complex, involving several enzymatic reactions. The primary pathways lead to the formation of active and inactive metabolites that are subsequently conjugated and excreted.[3][4]

References

- 1. A new HPLC method to determine Donepezil hydrochloride in tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iajps.com [iajps.com]

- 3. mdpi.com [mdpi.com]

- 4. In Vitro Metabolism of Donepezil in Liver Microsomes Using Non-Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Simultaneous Determination of Donepezil and Its Three Metabolites in Human Plasma Using LC-MS-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Solid-Phase Extraction of Donepezil N-oxide from Human Plasma

Introduction

Donepezil is a widely prescribed medication for the treatment of Alzheimer's disease. It undergoes extensive metabolism in the body, forming several metabolites, including Donepezil N-oxide. To accurately assess the pharmacokinetics and metabolic profile of Donepezil, it is crucial to have a reliable method for the quantitative determination of both the parent drug and its metabolites in biological matrices such as plasma. This application note details a robust solid-phase extraction (SPE) protocol for the simultaneous extraction of Donepezil and its major metabolites, including this compound, from human plasma prior to LC-MS/MS analysis.

Principle

This method utilizes a reversed-phase SPE cartridge to effectively extract Donepezil and its metabolites from the complex plasma matrix. The analytes are retained on the sorbent while endogenous interferences are washed away. The retained analytes are then eluted with an organic solvent, which is subsequently evaporated and the residue reconstituted for injection into the LC-MS/MS system. This sample preparation procedure ensures a clean extract, minimizing matrix effects and enhancing the sensitivity and selectivity of the subsequent analysis.

Experimental Protocols

Materials and Reagents

-

Human plasma

-

Donepezil, this compound (M6), and other metabolites (6-O-desmethyl Donepezil - M1, 5-O-desmethyl Donepezil - M2) reference standards

-

Methanol, HPLC grade

-

Water, HPLC grade

-

Oasis HLB SPE cartridges (30 mg/1 mL)[2]

-

Centrifuge

-

Nitrogen evaporator

Sample Preparation

-

Thaw frozen human plasma samples at room temperature.

-

Vortex the plasma samples gently to ensure homogeneity.

Solid-Phase Extraction (SPE) Protocol